molecular formula C20H31N3O2 B6637245 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide

4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide

Cat. No. B6637245
M. Wt: 345.5 g/mol
InChI Key: KIGROGRVSUJBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide, also known as EHMNP, is a synthetic compound that has gained significant attention in the field of scientific research. The compound is primarily used for its potential pharmacological properties, including its ability to act as an analgesic and anesthetic agent.

Mechanism of Action

The mechanism of action of 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to act by blocking the transmission of pain signals in the central nervous system. 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide is also believed to act on the GABA receptors, which are responsible for regulating the activity of neurons in the brain.
Biochemical and Physiological Effects:
4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide has been shown to produce a variety of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and muscle relaxation. Additionally, 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide has been shown to produce cardiovascular effects, including a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. Additionally, 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide has been extensively studied, making it a well-understood compound. However, 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide also has several limitations, including its potential toxicity and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the study of 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide. One potential direction is the development of new analogs of 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide and its potential use in the treatment of pain and other related conditions.

Synthesis Methods

The synthesis of 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide involves several steps, including the reaction of 4-phenylpiperidine with 4-chlorobutyryl chloride to produce 4-phenylpiperidin-4-yl butyrate. The butyrate is then reacted with sodium borohydride in the presence of methanol to produce 4-phenylpiperidin-4-ol. The final step involves the reaction of 4-phenylpiperidin-4-ol with ethyl chloroformate and N-methylmorpholine to produce 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide.

Scientific Research Applications

4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to act as an analgesic and anesthetic agent, making it a potential candidate for the treatment of pain and other related conditions. Additionally, 4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide has been studied for its potential use as a local anesthetic agent in dental procedures.

properties

IUPAC Name

4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-2-20(16-24)10-14-23(15-11-20)19(25)21-17-8-12-22(13-9-17)18-6-4-3-5-7-18/h3-7,17,24H,2,8-16H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGROGRVSUJBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)NC2CCN(CC2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-4-(hydroxymethyl)-N-(1-phenylpiperidin-4-yl)piperidine-1-carboxamide

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